4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde
CAS No.: 2055119-05-4
Cat. No.: VC7109662
Molecular Formula: C15H13ClO3
Molecular Weight: 276.72
* For research use only. Not for human or veterinary use.
![4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde - 2055119-05-4](/images/structure/VC7109662.png)
Specification
CAS No. | 2055119-05-4 |
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Molecular Formula | C15H13ClO3 |
Molecular Weight | 276.72 |
IUPAC Name | 4-chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde |
Standard InChI | InChI=1S/C15H13ClO3/c1-18-13-5-2-11(3-6-13)10-19-15-8-12(9-17)4-7-14(15)16/h2-9H,10H2,1H3 |
Standard InChI Key | IBSHFACJTJOJMI-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
The molecular formula of 4-chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde is C₁₅H₁₃ClO₃, with a molecular weight of 276.71 g/mol. The IUPAC name reflects its substitution pattern: the benzaldehyde core is substituted at position 4 with chlorine and at position 3 with a methoxyphenylmethoxy group (-OCH₂C₆H₄-4-OCH₃). This configuration introduces steric and electronic effects that influence its reactivity .
Spectroscopic Properties
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Infrared (IR) Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the aldehyde carbonyl group. The C-Cl stretch appears between 550–850 cm⁻¹, while the aromatic C-O-C asymmetric stretching of the methoxy group is observed near 1250 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The aldehyde proton resonates as a singlet at δ 9.8–10.1 ppm. The methoxy group (-OCH₃) appears as a singlet at δ 3.8 ppm, and the methylene protons (-OCH₂-) show a singlet at δ 4.8–5.0 ppm. Aromatic protons split into distinct multiplets between δ 6.8–7.5 ppm due to substituent effects .
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¹³C NMR: The aldehyde carbon is observed at δ 190–195 ppm, while the methoxy carbon appears at δ 55–56 ppm. Aromatic carbons adjacent to electronegative groups (Cl, OCH₃) exhibit upfield shifts .
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Crystallographic Data
While crystallographic data for this specific compound is limited, analogous structures (e.g., 4-methoxybenzaldehyde) crystallize in monoclinic systems with space group P2₁/c . The chloro and methoxy substituents likely induce packing distortions due to steric and dipole interactions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde typically involves multi-step protocols, as outlined below:
Step 1: Preparation of 3-Hydroxy-4-chlorobenzaldehyde
3-Hydroxy-4-chlorobenzaldehyde is synthesized via Friedel-Crafts acylation of chlorobenzene with formyl chloride, followed by selective hydroxylation. Alternative methods include the Rosenmund-von Braun reaction using CuCN and 4-chlorobenzoyl chloride .
Step 3: Purification and Characterization
Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Purity is confirmed by HPLC (>98%) and melting point analysis (112–114°C) .
Industrial-Scale Production
Industrial protocols emphasize cost efficiency and scalability. A patent by describes a continuous flow process using microreactors to enhance mixing and reduce reaction times. Key parameters include:
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Residence time: 5–10 minutes
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Temperature: 80°C
Physicochemical Properties
Thermodynamic Data
Property | Value | Method |
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Melting Point | 112–114°C | Differential Scanning Calorimetry (DSC) |
Boiling Point | 385–390°C (decomposes) | Thermogravimetric Analysis (TGA) |
Density (25°C) | 1.28 g/cm³ | Pycnometry |
Solubility in Water | 0.12 mg/mL | Shake-flask method |
LogP (Octanol-Water) | 2.94 | HPLC retention time |
The low water solubility and moderate LogP value suggest lipophilicity, favoring membrane permeability in biological systems .
Stability Profile
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Thermal Stability: Decomposes above 200°C via cleavage of the methoxy group.
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Photostability: Susceptible to UV-induced oxidation; storage in amber glass recommended.
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Hydrolytic Stability: Stable under acidic conditions (pH 3–6) but degrades in alkaline media (pH >8) via aldehyde oxidation .
Applications in Pharmaceutical Chemistry
Role in SGLT2 Inhibitor Synthesis
4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde is a key intermediate in ertugliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor. The aldehyde group undergoes Wittig olefination with triphenylphosphoranes to install the glucoside moiety . Clinical trials demonstrate ertugliflozin’s efficacy in reducing HbA1c levels by 0.8–1.2% in type 2 diabetes patients .
Antimicrobial Activity
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The chloro and methoxy groups enhance membrane disruption via hydrophobic interactions .
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